molecular formula C10H14N2O2 B070171 Methyl 2,3-diamino-5,6-dimethylbenzoate CAS No. 178619-96-0

Methyl 2,3-diamino-5,6-dimethylbenzoate

Cat. No. B070171
M. Wt: 194.23 g/mol
InChI Key: SCPAYRCIBSGQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-diamino-5,6-dimethylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and has two amino groups attached to its structure. This compound has been extensively studied for its unique properties, which make it suitable for use in several scientific research applications. In

Mechanism Of Action

The mechanism of action of Methyl 2,3-diamino-5,6-dimethylbenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The amino groups present in its structure make it highly reactive and capable of forming covalent bonds with other molecules.

Biochemical And Physiological Effects

Methyl 2,3-diamino-5,6-dimethylbenzoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2,3-diamino-5,6-dimethylbenzoate in lab experiments is its high reactivity. It can be used as a versatile building block in the synthesis of various organic compounds. Additionally, it has low levels of toxicity, making it a safe reagent to handle. However, its high reactivity can also be a limitation, as it may react with other molecules in unintended ways, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for the use of Methyl 2,3-diamino-5,6-dimethylbenzoate in scientific research. One potential application is in the development of new antimicrobial agents. Its antibacterial and antifungal properties make it a promising candidate for this field. Additionally, it may find applications in the development of new fluorescent probes for biological imaging. Its high reactivity and fluorescent properties make it a suitable candidate for this application. Further studies are needed to explore its potential applications in these fields.

Scientific Research Applications

Methyl 2,3-diamino-5,6-dimethylbenzoate has found applications in several scientific research fields. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of complex molecules. It is a key intermediate in the synthesis of several pharmaceutical compounds, including antifungal agents and anti-inflammatory drugs. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

178619-96-0

Product Name

Methyl 2,3-diamino-5,6-dimethylbenzoate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2,3-diamino-5,6-dimethylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3

InChI Key

SCPAYRCIBSGQGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)OC)N)N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)OC)N)N

synonyms

Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-amino-5,6-dimethyl-3-nitrobenzoate (11.78 g, 52.5 mmol) in dichloromethane (525 mL) was hydrogenated over 10% palladium on charcoal (1.2 g) at 50 psi (3.3 atm) and 50° C. for 16 hours. Another portion of catalyst (1.2 g) was added, and hydrogenation was allowed to proceed for a further 16 hours. The mixture was filtered through Arbocel filter aid, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with dichloromethane/methanol) to give methyl 2,3-diamino-5,6-dimethylbenzoate (8.36 g, 82%) as an orange oil.
Name
methyl 2-amino-5,6-dimethyl-3-nitrobenzoate
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.2 g
Type
catalyst
Reaction Step Two

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